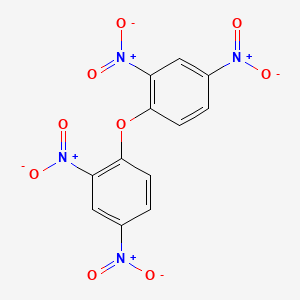
3-(3-Cyanophenyl)benzyl alcohol
Overview
Description
3-(3-Cyanophenyl)benzyl alcohol is an organic compound with the molecular formula C14H11NO. It is characterized by the presence of a benzyl alcohol group attached to a cyanophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyanophenyl)benzyl alcohol typically involves the reaction of 3-cyanobenzaldehyde with benzylmagnesium chloride (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled conditions, usually at low temperatures, to yield the desired alcohol after hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Grignard reactions followed by purification steps such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 3-(3-Cyanophenyl)benzaldehyde or 3-(3-Cyanophenyl)benzoic acid.
Reduction: 3-(3-Cyanophenyl)benzylamine.
Substitution: 3-(3-Cyanophenyl)benzyl chloride.
Scientific Research Applications
3-(3-Cyanophenyl)benzyl alcohol finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-(3-Cyanophenyl)benzyl alcohol largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its potential antimicrobial activity could involve disruption of microbial cell membranes or inhibition of key metabolic enzymes .
Comparison with Similar Compounds
3-(4-Cyanophenyl)benzyl alcohol: Similar structure but with the cyanophenyl group in the para position.
3-(3-Nitrophenyl)benzyl alcohol: Contains a nitro group instead of a cyano group.
3-(3-Methoxyphenyl)benzyl alcohol: Features a methoxy group instead of a cyano group.
Uniqueness: 3-(3-Cyanophenyl)benzyl alcohol is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the electron-withdrawing nature of the cyano group is advantageous .
Properties
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPDFKIOHIOWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362635 | |
| Record name | 3-(3-Cyanophenyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226070-51-5 | |
| Record name | 3′-(Hydroxymethyl)[1,1′-biphenyl]-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226070-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Cyanophenyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenoxy]acetate](/img/structure/B1654319.png)
![Benzyl N-[(benzyloxy)carbonyl]glycylglycylprolinate](/img/structure/B1654320.png)




![[(Z)-1-(3-nitrophenyl)ethylideneamino]urea](/img/structure/B1654329.png)



![Spiro[3.5]non-7-en-6-one](/img/structure/B1654335.png)


